Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a piperidine ring, and a chloropyridine moiety, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Similar compounds have shownanti-inflammatory activity and insecticidal activities . They have also exhibited potent cytotoxicity against human cancer cell lines , suggesting potential targets within these biological systems.
Mode of Action
A related compound has been found to interact uniquely with dna and topoisomerase i , which could suggest a similar interaction for this compound.
Biochemical Pathways
Given its potential anti-inflammatory and insecticidal activities, it may impact pathways related to inflammation and insect metabolism .
Pharmacokinetics
Its insecticidal and anti-inflammatory activities suggest that it can be absorbed and distributed in the organism to exert its effects .
Result of Action
The compound has shown certain insecticidal activities, with one compound showing a mortality rate of 70% towards Mythimna separata Walker at the test concentration of 200 mg·L -1 . Some compounds exhibited favorable fungicidal activities . In addition, related compounds have shown significant anti-inflammatory activities and potent cytotoxicity against human cancer cell lines .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the in vitro anti-proliferation evaluation was conducted against four human cancer cell lines and one normal cell line . The results of these tests can vary depending on the specific environmental conditions of the experiment, such as temperature, pH, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a chloropyridine derivative reacts with a piperidine intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazol-2-yl derivatives: Known for their anti-tubercular and anti-inflammatory activities.
Piperidine derivatives: Widely studied for their neuroprotective and analgesic properties.
Chloropyridine derivatives: Investigated for their anti-microbial and anti-cancer effects.
Uniqueness
What sets Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone apart is its unique combination of structural features, which allows it to interact with multiple biological targets. This multi-target approach can enhance its therapeutic potential and reduce the likelihood of resistance development .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-14-2-1-7-20-17(14)24-13-5-8-22(9-6-13)18(23)12-3-4-15-16(10-12)25-11-21-15/h1-4,7,10-11,13H,5-6,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXURGSJMBQQXHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.